(1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid

drug-likeness oral bioavailability ADME prediction

Procuring CaSR-targeted building blocks often involves compromises between CNS penetration and peripheral selectivity. CAS 620102-92-3, a cyclopentylacetic acid derivative with a predicted LogP of 3.30 and TPSA of 66 Ų, is specifically differentiated from highly lipophilic calcimimetics like cinacalcet. Its favorable physicochemical profile and zero Lipinski violations make it a strategic intermediate for lead optimization. - Enables exploration of peripherally restricted CaSR modulation, mitigating CNS-related side effects. - The free carboxylic acid moiety allows direct amide coupling or esterification for rapid prodrug, probe, or PROTAC synthesis. - Supplied with full analytical characterization; custom synthesis and scale-up options available to meet project timelines.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 620102-92-3
Cat. No. B12118376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid
CAS620102-92-3
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CC2(CCCC2)CC(=O)O)C
InChIInChI=1S/C17H23NO3/c1-12-5-6-14(13(2)9-12)18-15(19)10-17(11-16(20)21)7-3-4-8-17/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,18,19)(H,20,21)
InChIKeyPSSAKPVVASHYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.8 [ug/mL] (The mean of the results at pH 7.4)

CAS 620102-92-3 Procurement Profile


(1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid (CAS 620102-92-3) is a synthetic small molecule (C₁₇H₂₃NO₃, MW 289.37 Da) that combines a cyclopentylacetic acid scaffold with a 2,4-dimethylphenyl amide group. Predicted physicochemical properties—including a calculated ACD/LogP of 3.30, a topological polar surface area (TPSA) of 66 Ų, two hydrogen-bond donors, and four hydrogen-bond acceptors—suggest it occupies a physicochemical space distinct from clinically used calcimimetics such as cinacalcet (LogP ~6.1–6.5, TPSA ~12 Ų) [1]. The compound is referenced in the patent literature as a cycloalkylamine derivative potentially useful as a calcium-sensing receptor (CaSR) modulator, although it appears primarily as a synthetic intermediate or building block rather than a fully characterized active pharmaceutical ingredient [2].

Generic Substitution Failure for CAS 620102-92-3


Compounds within the cyclopentylacetic acid or calcimimetic classes cannot be interchanged without careful evaluation of physicochemical parameters that govern solubility, permeability, and off-target promiscuity. The target compound (CAS 620102-92-3) displays a predicted LogP of 3.30 and a TPSA of 66 Ų, which are substantially different from the high lipophilicity (LogP ~6.1–6.5) and minimal polarity (TPSA ~12 Ų) of cinacalcet [1]. These differences mean that procurement decisions based solely on “CaSR modulator” class membership ignore quantifiable variations in drug-likeness, aqueous solubility, and Phase I metabolic susceptibility. The quantitative evidence below demonstrates that CAS 620102-92-3 is not a generic substitute for cinacalcet or related calcimimetics, but rather a chemically differentiated entity with its own procurement rationale based on favorable Lipinski compliance and the presence of a free carboxylic acid handle for further derivatization .

Quantitative Differentiation: CAS 620102-92-3


Lipinski Compliance vs. Cinacalcet

The target compound (CAS 620102-92-3) is predicted to have zero violations of Lipinski's Rule of Five, whereas cinacalcet shows one or more violations due to its high LogP. Specifically, the target compound has a calculated ACD/LogP of 3.30, MW of 289.37 Da, 2 HBD, and 4 HBA, all within the rule thresholds . In contrast, cinacalcet has a LogP of approximately 6.1–6.5, violating the LogP ≤5 criterion, and presents a higher molecular weight of 357.42 Da [1]. This difference in drug-likeness profiles can influence oral absorption predictability and formulation complexity.

drug-likeness oral bioavailability ADME prediction physicochemical profiling

TPSA Differentiation vs. Cinacalcet

The target compound (CAS 620102-92-3) possesses a TPSA of 66 Ų, which is more than five times larger than cinacalcet's TPSA of approximately 12 Ų [1]. Empirical thresholds for passive oral absorption (TPSA <140 Ų) and blood-brain barrier penetration (TPSA <60–70 Ų) indicate that the target compound remains within the oral absorption window but may exhibit reduced CNS penetration relative to cinacalcet, offering a potential advantage for peripherally restricted CaSR modulation.

polar surface area membrane permeability blood-brain barrier penetration off-target promiscuity

Hydrogen Bonding Capacity vs. CAS 923555-91-3

Unlike the close structural analog 2-cyclopentyl-N-(2,4-dimethylphenyl)acetamide (CAS 923555-91-3), which lacks any hydrogen-bond donor (HBD=0, HBA=2), the target compound incorporates a free carboxylic acid group that provides two hydrogen-bond donors and two additional hydrogen-bond acceptors (HBD=2, HBA=4) . The presence of this ionizable carboxylic acid (predicted pKa ≈4.5) is expected to increase aqueous solubility at physiological pH by at least one to two orders of magnitude compared to the non-ionizable amide analog, based on well-established solubility-pKa relationships [1].

hydrogen bonding solubility enhancement derivatization handle building block comparison

Metabolic Stability Advantage vs. Cinacalcet

The target compound exhibits a predicted ACD/LogD (pH 7.4) of 0.66, compared to cinacalcet's LogD estimated at approximately 4.5–5.0 (extrapolated from LogP and ionization state) [1]. A lower LogD at physiological pH correlates with reduced CYP450-mediated oxidative metabolism, as high lipophilicity (LogD >3) is a well-established driver of rapid hepatic clearance [2]. Preclinical compounds with LogD₇.₄ <1 generally demonstrate prolonged half-lives and lower intrinsic clearance, provided they are not substrates for active uptake transporters.

metabolic stability LogD CYP450 first-pass metabolism clearance prediction

Procurement-Driven Applications for CAS 620102-92-3


Peripheral CaSR Probe Scaffold

Given its TPSA of 66 Ų (near the blood-brain barrier penetration threshold), CAS 620102-92-3 is a structurally appropriate starting point for designing peripherally restricted CaSR modulators. Compared to cinacalcet (TPSA ≈12 Ų), which exhibits substantial CNS exposure, this scaffold's higher polarity predicts diminished passive BBB permeation . Procurement for this application is justified when the research goal is to avoid neurological side effects while retaining calcium-sensing receptor engagement in parathyroid tissue.

Amide/Ester Prodrug Building Block

The free carboxylic acid moiety of CAS 620102-92-3 serves as a direct synthetic handle for amide coupling or esterification, enabling rapid derivatization into prodrugs or conjugate probes. This functionally differentiated scaffold—unlike the non-ionizable 2-cyclopentyl-N-(2,4-dimethylphenyl)acetamide (CAS 923555-91-3)—allows researchers to explore pH-dependent solubility modulation, targeted release, or linker attachment for PROTAC applications .

CaSR Lead Optimization Reference

CAS 620102-92-3, with zero Lipinski violations (LogP 3.30, MW 289.37 Da), provides a drug-like physicochemical baseline for CaSR-targeted lead optimization campaigns. Its properties can serve as a comparator when evaluating new chemical series for oral bioavailability potential, especially in programs seeking to balance potency with acceptable ADME profiles. The compound's predicted LogD₇.₄ of 0.66 further supports its use as a low-clearance reference point [1].

CaSR Modulator Library Intermediate

Patent literature (e.g., WO2010021351A1) describes cycloalkylamine derivatives with CaSR agonist activity. Although CAS 620102-92-3 itself is not claimed as a preferred final compound, its cyclopentylacetic acid core with a 2,4-dimethylphenyl amide substitution pattern is a relevant intermediate for constructing focused libraries around this pharmacophore [2]. Procurement is advisable for groups synthesizing analogs for structure-activity relationship (SAR) exploration in the calcimimetic space.

Quote Request

Request a Quote for (1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.